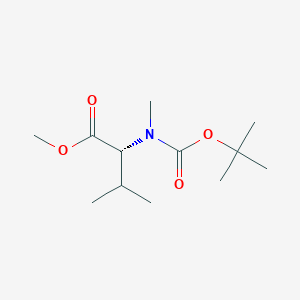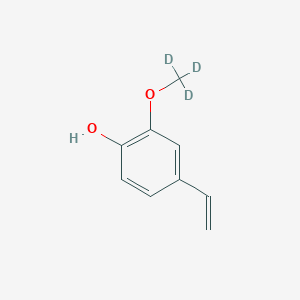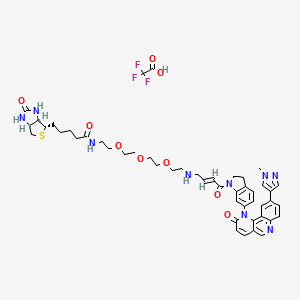
QL47B (Tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QL47B (Tfa) is a biotinylated analogue of QL47, which is a potent inhibitor of Bruton tyrosine kinase (BTK). This compound has shown significant anti-tumor activity and is primarily used in scientific research for its inhibitory effects on BTK .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of QL47B (Tfa) involves the biotinylation of QL47.
Industrial Production Methods: Industrial production methods for QL47B (Tfa) are not extensively documented. it is typically produced in research laboratories and specialized chemical manufacturing facilities under stringent conditions to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions: QL47B (Tfa) primarily undergoes inhibition reactions where it covalently binds to the BTK enzyme. This reaction is crucial for its anti-tumor activity .
Common Reagents and Conditions: The common reagents used in the synthesis of QL47B (Tfa) include biotinylation agents and solvents like dimethyl sulfoxide (DMSO). The reaction conditions typically involve controlled temperatures and pH to ensure the stability and activity of the compound .
Major Products Formed: The major product formed from the biotinylation of QL47 is QL47B (Tfa), which retains the inhibitory properties of the parent compound while adding the biotin moiety for enhanced biological activity .
Aplicaciones Científicas De Investigación
QL47B (Tfa) is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a BTK inhibitor, making it valuable in the study of B-cell-related diseases such as B-cell lymphoma. The compound’s ability to inhibit BTK activity has made it a crucial tool in cancer research, particularly in understanding the molecular mechanisms of B-cell malignancies .
Mecanismo De Acción
QL47B (Tfa) exerts its effects by covalently binding to the cysteine residue (Cys481) in the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This inhibition leads to the suppression of B-cell receptor signaling, ultimately resulting in the inhibition of B-cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds:
- QL47
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
Uniqueness: QL47B (Tfa) is unique due to its biotinylated structure, which enhances its biological activity and allows for more specific targeting in biological assays. Compared to other BTK inhibitors like Ibrutinib and Acalabrutinib, QL47B (Tfa) offers a distinct advantage in research applications due to its enhanced binding affinity and specificity .
Propiedades
Fórmula molecular |
C48H56F3N9O9S |
|---|---|
Peso molecular |
992.1 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H55N9O7S.C2HF3O2/c1-53-29-34(28-50-53)32-9-12-37-36(25-32)45-33(27-49-37)10-13-43(58)55(45)35-11-8-31-14-18-54(39(31)26-35)42(57)7-4-15-47-16-19-60-21-23-62-24-22-61-20-17-48-41(56)6-3-2-5-40-44-38(30-63-40)51-46(59)52-44;3-2(4,5)1(6)7/h4,7-13,25-29,38,40,44,47H,2-3,5-6,14-24,30H2,1H3,(H,48,56)(H2,51,52,59);(H,6,7)/b7-4+;/t38-,40-,44-;/m0./s1 |
Clave InChI |
BHRQNJRHMUXAQR-QWRXSLQVSA-N |
SMILES isomérico |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)/C=C/CNCCOCCOCCOCCNC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=CCNCCOCCOCCOCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
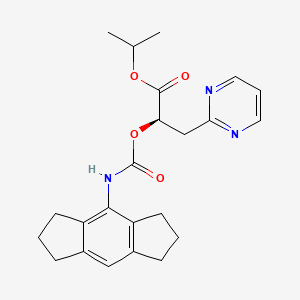
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)

![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
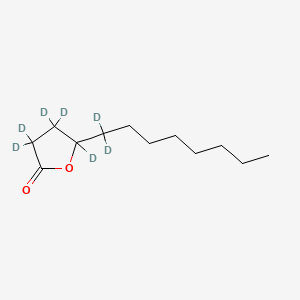
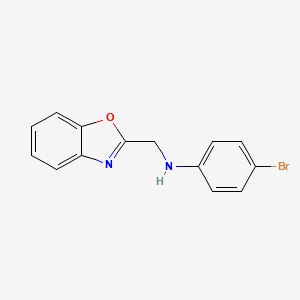
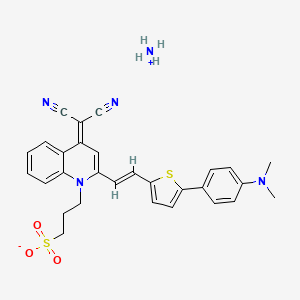
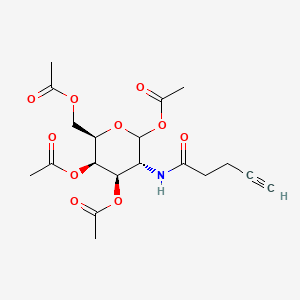
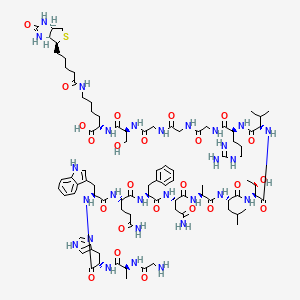
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
